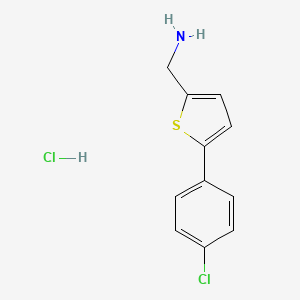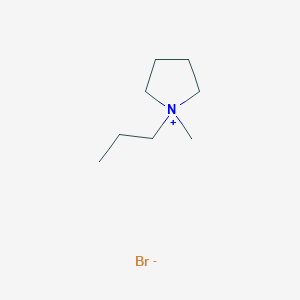
Bromure de 1-méthyl-1-propylpyrrolidinium
Vue d'ensemble
Description
1-Methyl-1-propylpyrrolidinium bromide is a chemical compound that has gained attention in scientific research due to its potential use as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them useful in various applications, such as catalysis, separation processes, and electrochemistry.
Applications De Recherche Scientifique
Liquides ioniques et propriétés thermiques
Le bromure de 1-méthyl-1-propylpyrrolidinium est étudié pour ses propriétés en tant que liquide ionique. La recherche s'est concentrée sur ses propriétés physiques, telles que la densité, la vitesse du son, la viscosité dynamique, l'indice de réfraction et la capacité thermique isobare molaire . Ces propriétés sont cruciales pour les applications dans les systèmes de gestion thermique et les fluides caloporteurs où un comportement stable et prévisible à différentes températures est essentiel.
Électrolytes dans le stockage d'énergie
Ce composé est également intéressant dans le domaine du stockage d'énergie, en particulier dans le développement d'électrolytes polymères hybrides en gel . Ses propriétés thermiques supérieures par rapport aux systèmes électrolytiques conventionnels en font un candidat pour une utilisation dans les batteries au lithium secondaires à l'état solide, qui sont plus sûres et ont une densité énergétique plus élevée.
Safety and Hazards
It is a cautionary substance, and risks cannot be excluded if handled inappropriately. Avoid contact with skin, inhalation, and ingestion. Rinse eyes thoroughly if exposed .
Future Directions
Research on 1-Methyl-1-propylpyrrolidinium bromide could explore its applications beyond redox flow batteries and investigate its potential in other fields .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Mode of Action
It is known that the compound interacts with its targets through its pyrrolidine moiety .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium bromide . For instance, the compound’s action may be influenced by temperature, as it is a solid at room temperature . .
Analyse Biochimique
Biochemical Properties
1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
1-Methyl-1-propylpyrrolidinium bromide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-propylpyrrolidinium bromide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpyrrolidinium bromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpyrrolidinium bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
1-Methyl-1-propylpyrrolidinium bromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1-Methyl-1-propylpyrrolidinium bromide within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
1-Methyl-1-propylpyrrolidinium bromide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAZZWDBWKZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049328 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-09-6 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




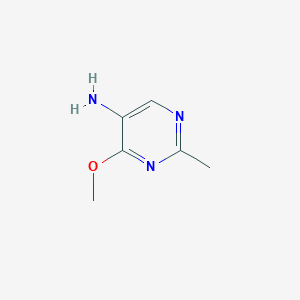
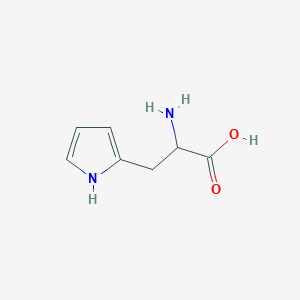

![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

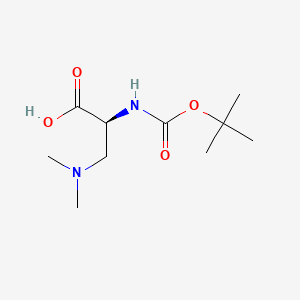
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
